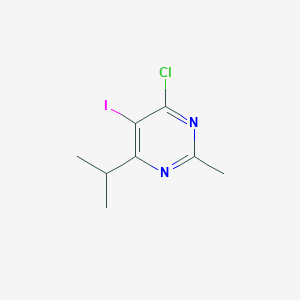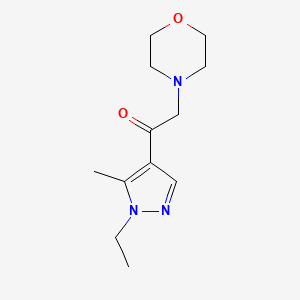
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₀ClIN₂ and a molecular weight of 296.53 g/mol . This compound is characterized by the presence of chlorine, iodine, isopropyl, and methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-methyl-4,6-dichloropyrimidine.
Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity to target proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-2-methylpyrimidine: Lacks the isopropyl group, resulting in different reactivity and applications.
4-Chloro-5-bromo-6-isopropyl-2-methylpyrimidine: Substitution of iodine with bromine alters its chemical properties.
4-Chloro-5-iodo-6-methyl-2-isopropylpyrimidine: Variation in the position of methyl and isopropyl groups affects its behavior in reactions.
Uniqueness
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, iodine, isopropyl, and methyl groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H10ClIN2 |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
4-chloro-5-iodo-2-methyl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClIN2/c1-4(2)7-6(10)8(9)12-5(3)11-7/h4H,1-3H3 |
InChI Key |
ZEDZGVZJHVUDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)

![2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11725032.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)
